1-Amino-2,3-dimethylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Amino-2,3-dimethylbutan-2-ol” is a chemical compound with the molecular formula C6H15NO . It is also known as 2,3-Dimethyl-1-butanamine and 2,3-Dimethylbutan-1-ol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butanol backbone with two methyl groups attached to the second and third carbon atoms, and an amino group attached to the first carbon atom .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the sources I found. Typically, these would include properties such as melting point, boiling point, solubility, and stability .Scientific Research Applications
Catalysis and Reaction Mechanisms
- The gas-phase decomposition of 2,3-dimethylbutan-2-ol catalyzed by hydrogen bromide has been studied, revealing insights into reaction kinetics and the effects of substitutions at Cα and Cβ on the rate of reaction (Johnson & Stimson, 1968).
Solid-State Dynamics and Polymorphism
- Investigations into the dynamics of dimethylbutanols in plastic crystalline phases by fast field cycling 1H NMR relaxometry have provided quantitative information on internal motions, overall molecular reorientations, and molecular self-diffusion (Carignani et al., 2018).
Synthetic Chemistry Methodologies
- A new strategy for the synthesis of taurine derivatives using the 'safety-catch' principle for the protection of sulfonic acids highlights the versatility of dimethylbutanol derivatives in synthetic chemistry (Seeberger et al., 2007).
- The synthesis of (R)-(−)-1-Piperidino-3,3-dimethylbutan-2-ol, an amino alcohol catalyst for the Noyori asymmetric alkylation of aldehydes, illustrates its application in asymmetric synthesis (Hoard, Moher, & Turpin, 1999).
Thermal Decomposition and Kinetics
- The thermal decomposition kinetics of 2,3-epoxy-2,3-dimethylbutane, using density functional theory and statistical theories, offers insights into reaction pathways and product selectivity under different conditions (Shiroudi & Zahedi, 2016).
Corrosion Inhibition
- The corrosion inhibition of copper alloys by a polyamine compound derived from 2,3-dimethylbutan-1,4-diamine, showing superior efficiency compared to traditional inhibitors, demonstrates the material protection applications of this chemical (Yu et al., 2017).
Fluorescence and Spectroscopy
- The fine-tuning of pyrene excimer fluorescence in molecular beacons by alteration of the monomer structure, based on derivatives of dimethylbutane-1,3-diol, underscores the importance of this compound in the development of fluorescent probes (Aparin et al., 2017).
Conformational Analysis
- Crystal structure analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives provide insights into the conformational preferences of these compounds in different environments (Nitek et al., 2020).
Mechanism of Action
The mechanism of action of “1-Amino-2,3-dimethylbutan-2-ol” is not specified in the sources I found. The mechanism of action usually refers to how a compound interacts with biological systems, which is often not applicable for simple organic compounds unless they have a specific biological activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-amino-2,3-dimethylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(3,8)4-7/h5,8H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBXHIYJTGFUDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.